molecular formula C13H17N3O2 B3123366 Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate CAS No. 306979-82-8

Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate

Cat. No.: B3123366
CAS No.: 306979-82-8
M. Wt: 247.29 g/mol
InChI Key: WODKXLFRNOGWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Process Development :

    • The development of efficient and practical routes for the synthesis of key intermediates like ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which is closely related to Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate, has been a focus in organic synthesis. This process supports the clinical development of P2Y12 antagonists, highlighting its significance in medicinal chemistry (Bell et al., 2012).
  • Synthesis of Anticancer Agents :

    • Research into Schiff bases, which include derivatives of 5-cyano-6-(diethylamino)-2-methylnicotinate, has demonstrated their potential as anticancer agents. These compounds have shown cytotoxicity against cancer cell lines, indicating their possible use in cancer treatment (Uddin et al., 2020).
  • Supramolecular Chemistry and Material Science :

    • Studies on pyridone-based phthalimide fleximers, structurally similar to this compound, have explored their supramolecular self-assembly through noncovalent interactions. Such research is crucial for understanding the properties of materials and their potential applications (Dowarah et al., 2022).
  • Spectroscopic and Molecular Structure Characterizations :

    • The study of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which share functional groups with this compound, helps in understanding their molecular structures and spectroscopic properties. This knowledge is fundamental in the development of new materials and drugs (Anuradha et al., 2014).
  • Synthesis of DNA Fragments :

    • In the field of biochemistry, compounds related to this compound have been used in the synthesis of DNA fragments. This research is essential for understanding genetic processes and developing genetic therapies (Marugg et al., 2010).
  • Dye Synthesis and Applications :

    • The synthesis of dyes using compounds structurally related to this compound has been a topic of research. These dyes have applications in textiles and other industries, demonstrating the versatility of these chemical compounds (Rangnekar & Parekh, 1988).

Properties

IUPAC Name

methyl 5-cyano-6-(diethylamino)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-5-16(6-2)12-10(8-14)7-11(9(3)15-12)13(17)18-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKXLFRNOGWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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